molecular formula C65H92N14O18S2 B1671108 Edotreotide CAS No. 204318-14-9

Edotreotide

货号 B1671108
CAS 编号: 204318-14-9
分子量: 1421.6 g/mol
InChI 键: RZHKDBRREKOZEW-AAXZNHDCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Edotreotide, also known as (DOTA 0 - Phe 1 - Tyr 3) octreotide, DOTA-TOC, DOTATOC, is a substance which, when bound to various radionuclides, is used in the treatment and diagnosis of certain types of cancer . When used therapeutically, it is an example of peptide receptor radionuclide therapy .


Synthesis Analysis

The synthesis of Edotreotide involves the use of the MultiSyn module for 68 Ga-labelling of DOTA-CP04 . The process includes a heating step at 95 °C . The preparation of Edotreotide seems to be stable even after high-temperature exposure .


Molecular Structure Analysis

Edotreotide has a molecular formula of C65H92N14O18S2 and an average mass of 1421.639 Da . It has 10 defined stereocentres .


Physical And Chemical Properties Analysis

Edotreotide has a molecular weight of 1421.64 and is a solid substance . It is soluble in water at 5 mg/mL (ultrasonic and warming and heat to 60°C) . It should be stored at ≤ -20°C, dry, sealed .

科学研究应用

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of neuroendocrine tumors .

Summary of the Application

Edotreotide, labeled with the radioactive isotope Lutetium-177 (^177Lu), is used in PRRT for the treatment of inoperable, progressive, somatostatin receptor-positive (SSTR+), neuroendocrine tumors of gastroenteric or pancreatic origin (GEP-NET) .

Methods of Application

The treatment involves the administration of ^177Lu-Edotreotide via slow intravenous infusion. The treatment is performed in cycles, with each cycle being 90 days apart. A maximum of four cycles are administered .

Results or Outcomes

The purpose of the study is to evaluate the efficacy and safety of PRRT with ^177Lu-Edotreotide compared to targeted molecular therapy with Everolimus in patients with GEP-NET . The results of these studies are still being evaluated .

Second or Third-line Treatment Option for SSTR-positive Advanced Well-differentiated GEP-NETs

Specific Scientific Field

This application is also in the field of Oncology , specifically for the treatment of well-differentiated GEP-NETs .

Summary of the Application

PRRT with [^177Lu]Lu-[DOTA0,Tyr3]-octreotate (^177Lu-DOTATATE) has become an established second- or third-line treatment option for patients with SSTR-positive advanced well-differentiated GEP-NETs .

Methods of Application

The treatment involves the administration of ^177Lu-DOTATATE. The specific methods of application, including the number of cycles and the time between each cycle, would be determined by the treating physician based on the patient’s condition .

Results or Outcomes

Clinical evidence of the efficacy of PRRT in tumor control has been proven and lower risks of disease progression or death are seen combined with an improved quality of life .

Diagnostic Imaging of Neuroendocrine Tumors

Specific Scientific Field

This application falls under the field of Nuclear Medicine , specifically in the imaging of neuroendocrine tumors .

Summary of the Application

Edotreotide, when bound to Gallium-68 (^68Ga), is used as a radioactive diagnostic agent in Positron Emission Tomography (PET) scans for somatostatin receptor positive neuroendocrine tumors in adult and pediatric patients .

Methods of Application

The compound ^68Ga-Edotreotide is administered to the patient, and its uptake in various tissues is measured using PET imaging .

Results or Outcomes

The PET scan images provide valuable information about the location and extent of the neuroendocrine tumors, which can guide treatment decisions .

Research in Pediatric Oncology

Specific Scientific Field

This application is in the field of Pediatric Oncology .

Summary of the Application

A phase I clinical trial of Yttrium-90 labeled Edotreotide was conducted, aiming to investigate its effects in young cancer patients (up to 25 years of age) .

Methods of Application

The treatment involves the administration of Yttrium-90 labeled Edotreotide. The specific methods of application would be determined by the research protocol .

Results or Outcomes

The results of this study are not specified in the available resources .

Diagnostic Imaging of Neuroendocrine Tumors with Gallium-68

Specific Scientific Field

This application falls under the field of Nuclear Medicine , specifically in the imaging of neuroendocrine tumors .

Summary of the Application

Edotreotide, when bound to Gallium-68 (^68Ga), is used as a radioactive diagnostic agent in Positron Emission Tomography (PET) scans for somatostatin receptor positive neuroendocrine tumors in adult and pediatric patients .

Methods of Application

The compound ^68Ga-Edotreotide is administered to the patient, and its uptake in various tissues is measured using PET imaging .

Results or Outcomes

The PET scan images provide valuable information about the location and extent of the neuroendocrine tumors, which can guide treatment decisions .

Research in Pediatric Oncology with Yttrium-90

Specific Scientific Field

This application is in the field of Pediatric Oncology .

Summary of the Application

A phase I clinical trial of Yttrium-90 labeled Edotreotide was conducted, aiming to investigate its effects in young cancer patients (up to 25 years of age) .

Methods of Application

The treatment involves the administration of Yttrium-90 labeled Edotreotide. The specific methods of application would be determined by the research protocol .

Results or Outcomes

The results of this study are not specified in the available resources .

安全和危害

Edotreotide is used safely and effectively under certain conditions . It is recommended that patients hydrate before and after administration and void frequently after administration to encourage rapid clearance . Reported adverse reactions include nausea, pruritus, and flushing . Misinterpretation of PET imaging due to uptake is a potential risk .

未来方向

The development of therapeutic peptides like Edotreotide has made great progress in the last decade . Novel SSTR antagonists are being developed as next-generation targeting molecules for SSTR2-expressing tumors . Radioisotopes with different radiation properties such as Tb-161 and the α-emitter Ac-225 are being developed which have the potential to improve treatment efficacy across the range of G1 to G3 NETs .

属性

IUPAC Name

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H92N14O18S2/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90)/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHKDBRREKOZEW-AAXZNHDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H92N14O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021591
Record name Edotreotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edotreotide

CAS RN

204318-14-9
Record name Edotreotide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204318149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edotreotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDOTREOTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U194AS08HZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Edotreotide
Reactant of Route 2
Reactant of Route 2
Edotreotide
Reactant of Route 3
Edotreotide
Reactant of Route 4
Edotreotide
Reactant of Route 5
Edotreotide
Reactant of Route 6
Edotreotide

Citations

For This Compound
850
Citations
DL Bushnell Jr, TM O'Dorisio, MS O'Dorisio… - Journal of Clinical …, 2010 - ncbi.nlm.nih.gov
… The primary objective of this study was to evaluate the efficacy of 90 Y-edotreotide in relieving symptoms in patients with malignant carcinoid tumors. Patients reported on these …
Number of citations: 382 www.ncbi.nlm.nih.gov
MM Wahba, J Strosberg, A Avram, CM Aparici - Cancer Research, 2021 - AACR
… efficacy and safety of 177 Lu-Edotreotide with Everolimus. … safety of 177 Lu-Edotreotide PRRT compared to Everolimus in … Further studies with 177 Lu-Edotreotide in NET patients with …
Number of citations: 3 aacrjournals.org
TR Halfdanarson, DL Reidy, N Vijayvergia… - 2022 - ascopubs.org
… Lu-edotreotide is an innovative radiolabeled somatostatin … more 177 Lu-edotreotide cycles demonstrated a progression … and safety of 177 Lu-edotreotide, versus everolimus, in grade 1 …
Number of citations: 9 ascopubs.org
J Capdevila, D Halperin… - Endocrine …, 2023 - endocrine-abstracts.org
… lutetium (177 Lu) edotreotide has shown promising efficacy … lutetium (177 Lu) edotreotide cycles demonstrated nearly 30 … with lutetium (177 Lu) edotreotide PRRT. At least 202 patients …
Number of citations: 0 www.endocrine-abstracts.org
ME Pavel, A Rinke, RP Baum - Annals of Oncology, 2018 - annalsofoncology.org
Background: There are only limited treatment options for metastasized gastroenteropancreatic neuroendocrine tumors (GEP-NETs). Current standard therapies include somatostatin …
Number of citations: 13 www.annalsofoncology.org
TR Halfdanarson, D Halperin… - Annals of …, 2022 - annalsofoncology.org
… 177 Lu-edotreotide is an innovative … -edotreotide demonstrate progression free survival (PFS) of≥ 30 months. The active phase III COMPETE trial compares 177 Lu-edotreotide efficacy/…
Number of citations: 1 www.annalsofoncology.org
R Gallicchio, A Giordano, M Milella, R Storto… - Cancer …, 2023 - journals.sagepub.com
Background We retrospectively aimed to assess the prognostic significance of somatostatin receptor (SSTR) standardized uptake value (SUVmax sstr ), SSTR representative tumor …
Number of citations: 6 journals.sagepub.com
GP Nicolas, N Schreiter, F Kaul, J Uiters… - Journal of Nuclear …, 2017 - Soc Nuclear Med
Radiolabeled somatostatin receptor (sst) agonists are integral to the diagnosis of gastroenteropancreatic neuroendocrine tumors (GEP-NETs), but detection rates, especially of liver …
Number of citations: 15 jnm.snmjournals.org
D Reidy-Lagunes, G Kong, J Capdevila… - Endocrine …, 2023 - endocrine-abstracts.org
… -edotreotide has demonstrated promising efficacy and a favorable safety profile. Retrospective data in metastatic GEP-NETs treated with two or more 177 Lu-edotreotide … Lu-edotreotide …
Number of citations: 0 www.endocrine-abstracts.org
HS Park, HJ Lee, HH An, BS Moon… - … and Molecular Probes, 2017 - koreascience.kr
$^{68} Ga-PET $ is of growing importance in the practice of nuclear medicine diagnostic imaging for neuroendocrine tumors as well as prostate cancers. Following this interests, we …
Number of citations: 3 koreascience.kr

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。